4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
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Overview
Description
4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors . The starting material, 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, can be synthesized from 3-methylaniline through a series of reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-[(3-methylphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives: These compounds also exhibit antimicrobial activities and have similar structural features.
Triazolothiadiazine derivatives: These compounds share the triazole ring but differ in the fused moiety, leading to different biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-5-4-6-13(9-12)11-20-16-10-18-19-21(16)15-8-3-2-7-14(15)17(20)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEUBFFBYCREBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CN=NN3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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